3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is an organic compound with the molecular formula C9H7NO3 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
The primary target of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is the Bromodomain and Extra-Terminal proteins (BETs) , particularly BRD4 . BRD4 is a member of the BET family, which also includes BRD2, BRD3, and BRDT . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its function . BRD4 recognizes acetylated lysine residues through its bromodomains (BD1 and BD2), forming deep hydrophobic pockets . The compound, as a BET inhibitor, disrupts this interaction, leading to significant changes in the cellular processes regulated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One significant effect is the downregulation of c-Myc, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation . This downregulation can effectively block c-Myc expression in multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .
Pharmacokinetics
The optimization of its chemotype for potency and drug-like properties is suggested for future studies .
Result of Action
The compound’s action results in good anti-proliferation activities against several hematologic malignancies cell lines at low-micromolar concentrations, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . This indicates its potential as a therapeutic agent for these types of cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazine ring.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (80-120°C).
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid.
Reduction: 3-Hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as a pharmacophore. It has shown promise in the development of inhibitors for certain enzymes and receptors, which could lead to new treatments for diseases such as cancer and inflammation .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable polymers makes it useful in the manufacture of high-performance coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
- 3-Hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it particularly valuable in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-1-2-7-8(3-6)13-5-9(12)10-7/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZZCSWMNUTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442023 | |
Record name | 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200195-19-3 | |
Record name | 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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